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  • Product: 2-Methyl-3-nitro-6-phenoxypyridine
  • CAS: 28232-35-1

Core Science & Biosynthesis

Foundational

physical and chemical properties of 2-Methyl-3-nitro-6-phenoxypyridine

An In-depth Technical Guide to the Predicted Properties of 2-Methyl-3-nitro-6-phenoxypyridine Abstract 2-Methyl-3-nitro-6-phenoxypyridine is a substituted pyridine derivative of significant interest in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Predicted Properties of 2-Methyl-3-nitro-6-phenoxypyridine

Abstract

2-Methyl-3-nitro-6-phenoxypyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique trifecta of functional groups—a nucleophilic phenoxy ether, an electron-withdrawing nitro group, and a reactive methyl group on a pyridine scaffold—positions it as a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive analysis of its predicted physical and chemical properties, proposes a viable synthetic pathway, and explores its potential reactivity and applications. As direct experimental data for this specific compound is not extensively available in public literature, this document synthesizes information from closely related analogues and foundational chemical principles to offer a predictive, yet scientifically grounded, overview for researchers, scientists, and drug development professionals.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in understanding any chemical entity is the analysis of its structure and the physicochemical properties that arise from it. The architecture of 2-Methyl-3-nitro-6-phenoxypyridine combines an electron-deficient pyridine ring, further deactivated by a nitro group at the 3-position, with an electron-donating methyl group at the 2-position and a phenoxy group at the 6-position.

Figure 1: Chemical Structure of 2-Methyl-3-nitro-6-phenoxypyridine.

The interplay of these groups dictates the molecule's electronic distribution, solubility, stability, and reactivity. A summary of its predicted core properties is presented below.

PropertyPredicted ValueRationale / Source
Molecular Formula C₁₂H₁₀N₂O₃Atomic composition
Molecular Weight 230.22 g/mol Calculated from formula
Appearance Yellowish solidAnalogy to similar nitro-aromatic compounds[1][2]
Solubility Low in water; Soluble in common organic solvents (e.g., DMSO, DMF, Acetone, Ethyl Acetate)Presence of a large hydrophobic phenoxy group and pyridine ring, but polar nitro group allows for solubility in polar organic solvents.[1][3]
pKa (Conjugate Acid) ~1.5 - 2.5The pyridine nitrogen is weakly basic; this basicity is significantly reduced by the strong electron-withdrawing effect of the nitro group.[1]

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most logical and efficient route to synthesize 2-Methyl-3-nitro-6-phenoxypyridine is via a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages a readily available, halogenated pyridine precursor. The strongly electron-withdrawing nitro group at the 3-position activates the pyridine ring, particularly at the ortho (2 and 4) and para (6) positions, making them susceptible to nucleophilic attack.

The proposed precursor is 2-Chloro-3-nitro-6-methylpyridine , which can be synthesized from 2-amino-6-methylpyridine through a sequence of nitration, diazotization, and chlorination.[4]

G start 2-Chloro-3-nitro-6-methylpyridine + Phenol step1 Reaction Setup Solvent: DMF or DMSO Base: K₂CO₃ or NaH start->step1 Reagents step2 Nucleophilic Attack Phenoxide attacks C6 of the pyridine ring step1->step2 Heat (e.g., 80-120 °C) step3 Formation of Meisenheimer Complex (Stabilized Intermediate) step2->step3 Resonance Stabilization step4 Chloride Elimination Loss of leaving group (Cl⁻) step3->step4 Aromatization Driving Force end 2-Methyl-3-nitro-6-phenoxypyridine (Final Product) step4->end Workup & Purification

Figure 2: Proposed synthetic workflow via SNAr reaction.

Experimental Protocol: Synthesis of 2-Methyl-3-nitro-6-phenoxypyridine (Hypothetical)

This protocol is a self-validating system; progress can be monitored via Thin Layer Chromatography (TLC) by observing the consumption of the starting material and the appearance of a new, typically lower Rf, product spot.

  • Reagent Preparation:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-Chloro-3-nitro-6-methylpyridine (1.0 eq).

    • Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) as a base. The use of a non-nucleophilic base is critical to deprotonate phenol to the more nucleophilic phenoxide without competing in the substitution reaction.

    • Add phenol (1.2 eq). A slight excess of the nucleophile ensures complete consumption of the limiting electrophile.

  • Solvent Addition:

    • Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), to dissolve the reactants. These solvents are ideal for SNAr reactions as they solvate the cation (K⁺) effectively, leaving the phenoxide anion highly reactive.

  • Reaction Conditions:

    • Purge the flask with nitrogen to create an inert atmosphere, preventing potential side reactions.

    • Heat the reaction mixture to 80-120 °C. Thermal energy is required to overcome the activation energy of the reaction. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Workup and Isolation:

    • Once the starting material is consumed (typically 4-12 hours), cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate. The product will partition into the organic layer, while the inorganic salts (KCl, excess K₂CO₃) will dissolve in the aqueous layer.

    • Separate the layers and wash the organic layer with brine to remove residual water.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude solid by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-Methyl-3-nitro-6-phenoxypyridine.

Predicted Chemical Reactivity and Potential Transformations

The functional groups of 2-Methyl-3-nitro-6-phenoxypyridine offer several avenues for subsequent chemical transformations, making it a valuable synthetic intermediate.

A. Reduction of the Nitro Group

The nitro group is a versatile functional handle primarily because it can be readily reduced to an amine. This transformation is a cornerstone of many pharmaceutical syntheses.[5]

  • Reaction: 2-Methyl-3-nitro-6-phenoxypyridine → 3-Amino-2-methyl-6-phenoxypyridine

  • Common Reagents & Rationale:

    • SnCl₂ / HCl: A classic and robust method for nitro group reduction in acidic media.

    • H₂ / Pd-C: Catalytic hydrogenation offers a cleaner reduction, though it may require screening for catalyst compatibility with the pyridine ring.

    • Iron powder / Acetic Acid: A cost-effective and milder alternative.

  • Significance: The resulting 3-amino group provides a nucleophilic site for further functionalization, such as amide bond formation, diazotization, or participation in building heterocyclic rings, which are common motifs in drug candidates.[6][7]

B. Reactivity of the Methyl Group

The methyl group at the 2-position is activated by the adjacent ring nitrogen. It can undergo condensation reactions with various aromatic aldehydes under mild basic conditions.[8] This allows for the extension of the molecule and the formation of styryl derivatives, which can possess interesting photophysical properties.[8]

C. Stability of the Phenoxy Ether Linkage

The C-O ether bond is generally stable under most reaction conditions that would be used to modify the nitro or methyl groups. Cleavage would require harsh conditions (e.g., strong acids like HBr), which would likely degrade other parts of the molecule.

Predicted Spectroscopic Profile

Characterization of the final product would rely on standard spectroscopic techniques. The predicted key signals are as follows:

  • ¹H NMR (in CDCl₃):

    • ~2.6 ppm (singlet, 3H): Protons of the -CH₃ group.

    • ~7.0-7.5 ppm (multiplet, 5H): Protons of the phenoxy group.

    • ~7.6-8.5 ppm (two doublets, 2H): Protons on the pyridine ring, deshielded by the nitro group.

  • ¹³C NMR (in CDCl₃):

    • ~23 ppm: Methyl carbon.

    • ~115-165 ppm: Aromatic carbons, with 12 distinct signals expected for the pyridine and phenyl rings. Carbons attached to nitrogen and oxygen will be downfield.

  • FT-IR (KBr Pellet):

    • ~1530-1550 cm⁻¹ and ~1340-1360 cm⁻¹: Strong characteristic absorbances for the asymmetric and symmetric stretching of the NO₂ group.

    • ~1240-1260 cm⁻¹: C-O-C stretching of the aryl ether.

    • ~3030-3100 cm⁻¹: Aromatic C-H stretching.

Applications in Research and Drug Development

Substituted nitropyridines are crucial building blocks in medicinal chemistry.[2][9] The nitro group itself can be a pharmacophore or a toxicophore, contributing to a wide range of biological activities including antimicrobial and anti-inflammatory effects.[10][11]

  • As a Synthetic Intermediate: The primary value of 2-Methyl-3-nitro-6-phenoxypyridine lies in its role as a precursor. As detailed above, reduction of the nitro group to an amine unlocks a vast chemical space for derivatization.

  • Scaffold for Biologically Active Molecules: The core structure can be elaborated to target various biological systems. The phenoxy group can be modified to alter lipophilicity and binding interactions, while the amine (derived from the nitro group) can serve as an anchor point for pharmacophoric groups. Pyridine derivatives are fundamental components of numerous drugs and natural products.[12]

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for this compound is unavailable, precautions should be based on analogous structures like 2-hydroxy-6-methyl-3-nitropyridine and other nitroaromatics.[13][14]

  • Acute Toxicity: Harmful if swallowed.[13][14]

  • Irritation: Causes skin and serious eye irritation/damage.[13][14]

  • Respiratory: May cause respiratory irritation.[13][14]

  • Long-Term Exposure: Suspected of causing cancer.[13]

Handling Recommendations:

  • Use in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Wash hands thoroughly after handling.

Conclusion

2-Methyl-3-nitro-6-phenoxypyridine represents a promising, though not yet fully characterized, chemical entity. Based on a robust analysis of related compounds and fundamental principles, it is predicted to be a crystalline solid accessible through a straightforward SNAr synthesis. Its true potential is realized in its capacity as a versatile intermediate, where its distinct functional groups can be selectively manipulated—most notably through the reduction of the nitro group—to generate a diverse library of novel compounds for evaluation in drug discovery and materials science programs. This predictive guide serves as a foundational resource to stimulate and direct future experimental investigation into this valuable molecule.

References

  • Chem-Impex. (n.d.). 2-Methyl-3-nitropyridine. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 2-Hydroxy-3-nitro-6-methyl-pyridine. Retrieved from [Link]

  • MDPI. (n.d.). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Retrieved from [Link]

  • MDPI. (n.d.). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Methyl-6-nitro-2H-indazole. Retrieved from [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (2011). Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenazopyridine. PubChem. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 2-Methyl-6-nitropyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-Methyl-6-nitro-4-phenyl-3-quinolyl)ethanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Amino-6-methyl-3-nitropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-6-methyl-3-nitropyridine. PubChem. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2025). Click chemistry in drug development recent trends and application. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. PMC. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note and Experimental Protocol for the Synthesis of 2-Methyl-3-nitro-6-phenoxypyridine

Introduction: Strategic Synthesis of a Key Heterocyclic Building Block Substituted nitropyridines are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals, owing to the versatile reactivity of the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Synthesis of a Key Heterocyclic Building Block

Substituted nitropyridines are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals, owing to the versatile reactivity of the pyridine core and the activating nature of the nitro group.[1][2] 2-Methyl-3-nitro-6-phenoxypyridine, in particular, combines the structural features of a nitropyridine with a phenoxy moiety, making it a valuable scaffold for further chemical elaboration. This document provides a detailed, two-step experimental protocol for the synthesis of this target compound, commencing from the commercially available 2-chloro-6-methylpyridine.

The synthetic strategy hinges on two fundamental and well-established reaction classes in heterocyclic chemistry: electrophilic aromatic substitution for the introduction of the nitro group, followed by a nucleophilic aromatic substitution (SNAr) to introduce the phenoxy substituent.[3][4][5] The rationale for this sequence is rooted in the electronic properties of the pyridine ring; the presence of the electron-withdrawing nitro group in the intermediate, 6-chloro-2-methyl-3-nitropyridine, is crucial for activating the 6-position towards nucleophilic attack by the phenoxide ion.[1][5] This guide offers a comprehensive, step-by-step methodology, including insights into reaction monitoring, purification, and characterization of the final product.

Overall Synthetic Scheme

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) 2_chloro_6_methylpyridine 2-Chloro-6-methylpyridine Intermediate 6-Chloro-2-methyl-3-nitropyridine 2_chloro_6_methylpyridine->Intermediate Electrophilic Aromatic Substitution Nitrating_Mixture HNO₃ / H₂SO₄ Final_Product 2-Methyl-3-nitro-6-phenoxypyridine Intermediate->Final_Product SNAr Reaction Phenol Phenol Base Base (e.g., K₂CO₃)

Caption: Two-step synthesis of 2-Methyl-3-nitro-6-phenoxypyridine.

PART 1: Synthesis of 6-Chloro-2-methyl-3-nitropyridine (Intermediate)

This initial step involves the nitration of 2-chloro-6-methylpyridine using a mixed acid system. The strong electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of nitric acid and sulfuric acid.[6] The sulfuric acid also serves to protonate the pyridine nitrogen, further deactivating the ring but directing the substitution.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Chloro-6-methylpyridine≥98%Commercially Available
Concentrated Sulfuric Acid (H₂SO₄)98%Reagent GradeHighly corrosive
Fuming Nitric Acid (HNO₃)90%Reagent GradeHighly corrosive, strong oxidizer
Dichloromethane (DCM)AnhydrousReagent Grade
Saturated Sodium Bicarbonate (NaHCO₃)Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade
Ice
Experimental Protocol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (3.0 eq). Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

  • Addition of Starting Material: Slowly add 2-chloro-6-methylpyridine (1.0 eq) to the cooled sulfuric acid with continuous stirring. Ensure the temperature does not exceed 10 °C during the addition.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding fuming nitric acid (1.5 eq) to concentrated sulfuric acid (1.5 eq) while cooling in an ice bath.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of 2-chloro-6-methylpyridine in sulfuric acid over 30-45 minutes. The internal temperature must be rigorously maintained below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate should form.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 6-chloro-2-methyl-3-nitropyridine.

PART 2: Synthesis of 2-Methyl-3-nitro-6-phenoxypyridine (Final Product)

This step is a classic nucleophilic aromatic substitution (SNAr) reaction.[4][5][7] The electron-withdrawing nitro group at the 3-position activates the chlorine atom at the 6-position for displacement by the phenoxide nucleophile, which is generated in situ from phenol and a suitable base.[1]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-Chloro-2-methyl-3-nitropyridineFrom Part 1
Phenol≥99%Reagent GradeToxic and corrosive
Potassium Carbonate (K₂CO₃)AnhydrousReagent Grade
N,N-Dimethylformamide (DMF)AnhydrousReagent Grade
Ethyl AcetateReagent Grade
HexaneReagent Grade
Deionized Water
Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloro-2-methyl-3-nitropyridine (1.0 eq) and phenol (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the mixture. The potassium carbonate acts as a base to deprotonate the phenol, forming the potassium phenoxide nucleophile.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC. The disappearance of the starting material, 6-chloro-2-methyl-3-nitropyridine, indicates the completion of the reaction.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold deionized water. A solid product should precipitate.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration and wash it thoroughly with deionized water to remove any remaining DMF and inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure 2-methyl-3-nitro-6-phenoxypyridine as a solid.[8]

Characterization of the Final Product

The structure and purity of the synthesized 2-methyl-3-nitro-6-phenoxypyridine should be confirmed using standard analytical techniques.[9]

TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl protons, the aromatic protons on the pyridine ring, and the aromatic protons on the phenoxy group. The integration should match the expected number of protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of C₁₂H₁₀N₂O₃.
Infrared (IR) Spectroscopy Characteristic absorption bands for the nitro group (asymmetric and symmetric stretching), C-O-C ether linkage, and aromatic C-H bonds.
Melting Point A sharp melting point range, indicating the purity of the compound.

Safety Precautions

  • Acid Handling: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and are strong oxidizing agents. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Nitration Reaction: Nitration reactions are highly exothermic and can be explosive if not properly controlled. Strict temperature control is essential. Always add the nitrating mixture slowly and ensure efficient cooling.

  • Solvent Handling: Dichloromethane and DMF are hazardous solvents. Handle them in a well-ventilated fume hood.

  • Phenol: Phenol is toxic and corrosive and can cause severe skin burns. Avoid contact with skin and eyes.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and frequently published chemical transformations.[2][10][11] The success of each step can be validated through in-process monitoring using TLC. The final product's identity and purity are unequivocally confirmed through a combination of spectroscopic and physical characterization methods, ensuring a self-validating workflow.

References

  • MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Available from: [Link]

  • MDPI. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Available from: [Link]

  • PrepChem.com. Preparation of 2-methyl-3-nitrophenol. Available from: [Link]

  • Google Patents. WO1997011058A1 - Nitration of pyridine-2,6-diamines.
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 6-Chloro-2-methyl-3-nitropyridine: A Versatile Intermediate. Available from: [Link]

  • Google Patents. Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • ResearchGate. Two-step synthesis of 2-methyl-3-nitropyridines. Available from: [Link]

  • National Institutes of Health. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Available from: [Link]

  • ResearchGate. Nitropyridines: Synthesis and reactions. Available from: [Link]

  • Google Patents. CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine.
  • YouTube. nucleophilic aromatic substitutions. Available from: [Link]

  • RSC Publishing. Insight into the acidic group-induced nitration mechanism of 2-methyl-4,6-dihydroxypyrimidine (MDP) with nitronium. Available from: [Link]

  • ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Available from: [Link]

  • Chemistry LibreTexts. 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Available from: [Link]

  • National Institutes of Health. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Available from: [Link]

  • National Institutes of Health. Purification and Characterization of Nitphym, a Robust Thermostable Nitrilase From Paraburkholderia phymatum. Available from: [Link]

  • PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Available from: [Link]

  • ResearchGate. Synthesis and Crystal Structure Characterization of (E)-Methyl 2-(Methoxyimino)-2-(2-((3-(6-(Trifluoromethyl) Pyridin-3-yl) Phenoxy) Methyl) Phenyl) Acetate. Available from: [Link]

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Application

Application Notes and Protocols for the Purification of 2-Methyl-3-nitro-6-phenoxypyridine

Abstract This technical guide provides a comprehensive overview of the purification methodologies for 2-Methyl-3-nitro-6-phenoxypyridine, a heterocyclic compound of interest in pharmaceutical and agrochemical research. T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the purification methodologies for 2-Methyl-3-nitro-6-phenoxypyridine, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The successful isolation of this compound in high purity is paramount for its subsequent use in drug development and other sensitive applications. This document outlines detailed protocols for recrystallization and column chromatography, grounded in the physicochemical properties of analogous nitroaromatic and phenoxypyridine compounds. The causality behind experimental choices is elucidated to empower researchers in adapting these methods to their specific needs.

Introduction: The Imperative for Purity

Synthetic organic compounds are seldom pure upon initial synthesis. They are often accompanied by unreacted starting materials, byproducts, and residual solvents, all of which can interfere with subsequent biological assays or chemical transformations. For a molecule like 2-Methyl-3-nitro-6-phenoxypyridine, which holds potential as a key intermediate, achieving high purity is a critical, non-negotiable step in the research and development pipeline. The purification strategies detailed herein are designed to be robust and adaptable, ensuring the isolation of a highly purified final product.

Physicochemical Profile and Its Impact on Purification

While specific experimental data for 2-Methyl-3-nitro-6-phenoxypyridine is not widely published, we can infer its properties from structurally similar compounds such as 2-methyl-3-nitropyridine and 2-methyl-6-nitropyridine.

Table 1: Predicted Physicochemical Properties of 2-Methyl-3-nitro-6-phenoxypyridine and Analogs

Property2-Methyl-3-nitropyridine2-Methyl-6-nitropyridinePredicted: 2-Methyl-3-nitro-6-phenoxypyridine
Molecular Weight 138.13 g/mol [1]138.12 g/mol [2]230.22 g/mol
Appearance Pale yellow liquid[1]Yellow-colored solid[2]Expected to be a yellow to orange solid
Melting Point 30-35 °C[1]82-84 °C[2]Estimated to be a solid with a moderate melting point
Solubility Soluble in many organic solvents[1]Soluble in ethanol, acetone[2]Expected to be soluble in polar organic solvents like acetone, ethyl acetate, and dichloromethane; sparingly soluble in alcohols; and insoluble in non-polar solvents like hexane and water.

The presence of the polar nitro group and the pyridine nitrogen, combined with the relatively large, non-polar phenoxy group, suggests that 2-Methyl-3-nitro-6-phenoxypyridine is a moderately polar compound. This polarity profile is the cornerstone upon which our purification strategies are built.

Purification Strategy Overview

A two-tiered purification approach is recommended for achieving high-purity 2-Methyl-3-nitro-6-phenoxypyridine. The initial, crude product is first subjected to recrystallization to remove the bulk of impurities. This is followed by column chromatography for the final polishing, effectively removing trace impurities and closely related side-products.

Purification_Workflow Crude_Product Crude 2-Methyl-3-nitro-6-phenoxypyridine Recrystallization Recrystallization Crude_Product->Recrystallization Bulk Purification Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography Fine Purification Pure_Product High-Purity Product (>98%) Column_Chromatography->Pure_Product Analysis Purity Analysis (HPLC, NMR) Pure_Product->Analysis

Caption: General purification workflow for 2-Methyl-3-nitro-6-phenoxypyridine.

Recrystallization: The First Line of Defense

Recrystallization is a powerful technique for the purification of solid organic compounds based on their differential solubility in a given solvent at varying temperatures.

The Principle of Recrystallization

The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Impurities, ideally, should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble even in the hot solvent (allowing for their removal by hot filtration).

Solvent Selection: A Critical Choice

For a moderately polar compound like 2-Methyl-3-nitro-6-phenoxypyridine, a solvent of moderate polarity is a good starting point. A mixed solvent system often provides the necessary fine-tuning of solvent power.

Table 2: Recommended Solvents for Recrystallization Screening

Solvent SystemRationale
Ethanol or Isopropanol Alcohols are often good solvents for nitropyridine derivatives. The compound is expected to have moderate solubility in hot alcohol and lower solubility upon cooling.
Ethyl Acetate/Hexane A versatile mixed solvent system. The compound is dissolved in a minimal amount of hot ethyl acetate (a good solvent), and hexane (a poor solvent) is added dropwise until turbidity persists. Reheating to dissolve, followed by slow cooling, can yield high-purity crystals.
Toluene The aromatic nature of toluene can favorably interact with the phenoxy and pyridine rings, while its moderate polarity can accommodate the nitro group at elevated temperatures.
Detailed Recrystallization Protocol
  • Solvent Screening: In separate small test tubes, add approximately 20-30 mg of the crude product. To each, add a few drops of a candidate solvent. Observe the solubility at room temperature. Heat the soluble samples and observe if crystallization occurs upon cooling. For insoluble samples, add more solvent and heat to boiling to check for dissolution.

  • Dissolution: Place the crude 2-Methyl-3-nitro-6-phenoxypyridine in an Erlenmeyer flask. Add the chosen solvent (or the "good" solvent of a mixed pair) portion-wise while heating the mixture with stirring (e.g., on a hot plate with a magnetic stirrer). Add just enough solvent to completely dissolve the solid at the boiling point of the solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The purity of the recrystallized product should be assessed by melting point determination and analytical techniques like HPLC or NMR.

Column Chromatography: Achieving High Purity

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase and their solubility in a mobile phase. For 2-Methyl-3-nitro-6-phenoxypyridine, normal-phase chromatography using silica gel is the recommended approach.

Principles of Normal-Phase Chromatography

In normal-phase chromatography, a polar stationary phase (silica gel) is used with a non-polar mobile phase. More polar compounds will adhere more strongly to the stationary phase and thus elute more slowly, while less polar compounds will travel through the column more quickly.

Chromatography_Principle cluster_column Silica Gel Column (Polar Stationary Phase) cluster_compounds Compound Elution Top Mobile Phase (Non-polar) Silica Silica Gel Less_Polar Less Polar Impurity Top->Less_Polar Elutes First Bottom Elution More_Polar More Polar Impurity Bottom->More_Polar Elutes Last Target 2-Methyl-3-nitro-6-phenoxypyridine (Moderately Polar)

Caption: Principle of normal-phase chromatography for purifying 2-Methyl-3-nitro-6-phenoxypyridine.

Mobile Phase Selection and Optimization

The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.

Table 3: Recommended Mobile Phase Systems for Column Chromatography

Mobile Phase SystemGradientRationale
Hexane/Ethyl Acetate Start with 95:5, gradually increasing the proportion of ethyl acetate.A standard and effective system for many organic compounds. The polarity can be finely tuned.
Dichloromethane/Methanol Start with 100% dichloromethane, gradually adding methanol.A more polar system suitable if the target compound shows strong retention with hexane/ethyl acetate.
Detailed Column Chromatography Protocol
  • TLC Analysis: Before running the column, determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal eluent composition should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.

  • Sample Loading: Dissolve the recrystallized 2-Methyl-3-nitro-6-phenoxypyridine in a minimal amount of the mobile phase or a suitable volatile solvent (like dichloromethane). Carefully apply the sample solution to the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, starting with the low polarity mixture determined by TLC. Collect fractions in test tubes.

  • Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. This will help to elute the target compound in a reasonable time and with good peak shape.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified 2-Methyl-3-nitro-6-phenoxypyridine.

Purity Assessment

The purity of the final product should be rigorously assessed using a combination of the following techniques:

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The purification of 2-Methyl-3-nitro-6-phenoxypyridine is a critical step in its preparation for research and development applications. By employing a systematic approach of recrystallization followed by column chromatography, researchers can consistently obtain this compound in high purity. The protocols and principles outlined in this guide provide a solid foundation for the successful purification of this and structurally related molecules.

References

  • Pipzine Chemicals. (n.d.). 2-Methyl-6-nitropyridine. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solvent Optimization for 2-Methyl-3-nitro-6-phenoxypyridine Synthesis

Current Status: Online Role: Senior Application Scientist Topic: Solvent Effects & Protocol Optimization for Synthesis Reference ID: TSC-PYR-006[1][2] Executive Summary Welcome to the technical support hub for the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Topic: Solvent Effects & Protocol Optimization for


 Synthesis
Reference ID:  TSC-PYR-006[1][2]

Executive Summary

Welcome to the technical support hub for the synthesis of 2-Methyl-3-nitro-6-phenoxypyridine . This guide addresses the critical role of solvent selection in Nucleophilic Aromatic Substitution (


) reactions.

The synthesis typically involves the reaction of 6-chloro-2-methyl-3-nitropyridine with phenol (or a phenoxide salt).[1][2] The presence of the electron-withdrawing nitro group at the C3 position activates the C6-chlorine for displacement. However, the reaction rate, yield, and impurity profile are heavily dictated by the solvent's ability to stabilize the Meisenheimer complex while maintaining the nucleophilicity of the phenoxide ion.

Module 1: The "Naked Nucleophile" Principle (Mechanistic Insight)

Why does my solvent choice change the reaction rate by 100x?

In


 reactions, the rate-determining step is often the attack of the nucleophile (phenoxide) on the aromatic ring to form the Meisenheimer complex. The solvent determines the energy barrier of this step.
  • Polar Aprotic Solvents (DMF, DMSO, NMP):

    • Mechanism: These solvents effectively solvate cations (e.g.,

      
      , 
      
      
      
      ) via their oxygen/nitrogen lone pairs but poorly solvate anions (phenoxide).[1][2]
    • Result: The phenoxide anion is left "naked" and highly reactive, significantly lowering the activation energy.

    • Trade-off: High boiling points make removal difficult; hygroscopic nature introduces water (leading to hydrolysis impurities).[1][2]

  • Protic Solvents (Alcohols, Water):

    • Mechanism: These solvents form strong hydrogen bonds with the phenoxide oxygen.[2]

    • Result: The nucleophile is "caged" by solvent molecules.[2] It must shed this solvation shell before attacking the pyridine ring, drastically slowing the reaction.

  • Non-Polar Solvents (Toluene, DCM):

    • Mechanism: Poor solubility for inorganic bases (

      
      , 
      
      
      
      ).[1][2]
    • Solution: Requires Phase Transfer Catalysis (PTC) (e.g., TBAB, 18-Crown-6) to shuttle the phenoxide into the organic phase.[1]

Module 2: Solvent Selection Matrix

Use this table to select the optimal solvent based on your scale and constraints.

Solvent SystemReaction RateWorkup DifficultyImpurity RiskRecommended For
DMF / DMSO Very Fast High (High BP, water washes required)Hydrolysis (if wet).[1][2] Pyridone formation.[1][2][3]Small scale (<10g), HTS, Medicinal Chemistry.[1][2]
Acetonitrile (MeCN) ModerateLow (Low BP, easy evap)Low.[1][2]Mid-scale, clean product isolation.
Toluene + PTC Slow/ModerateVery Low (Filtration/Evap)Minimal side reactions.[1][2]Process Scale (>1kg) , Industrial manufacturing.
Ethanol/Water Very SlowLowEtherification (EtO- vs PhO- competition).[1][2]Not Recommended for this specific ether linkage.[1][2]

Module 3: Visualizing the Pathway

Figure 1: Reaction Mechanism & Solvent Influence

This diagram illustrates the


 pathway and how polar aprotic solvents stabilize the transition state.

SnAr_Mechanism Reactants Reactants (6-Cl-2-Me-3-NO2-Pyridine + Phenoxide) TS Transition State (Meisenheimer Complex) Reactants->TS Nucleophilic Attack Product Product (2-Methyl-3-nitro-6-phenoxypyridine) TS->Product Loss of Cl- DMSO Polar Aprotic (DMSO/DMF) Leaves Phenoxide 'Naked' Stabilizes TS via Dipole DMSO->TS Accelerates MeOH Protic (MeOH/H2O) 'Cages' Phenoxide via H-Bonding Destabilizes Nucleophile MeOH->Reactants Inhibits (Solvation Shell)

Caption: Figure 1. The "Naked Nucleophile" effect in Polar Aprotic solvents accelerates the rate-limiting step.

Module 4: Troubleshooting Guide (FAQ Format)

Q1: I see a new impurity at RRT 0.85 (HPLC). What is it?

Diagnosis: This is likely 6-hydroxy-2-methyl-3-nitropyridine (the pyridone tautomer).[1][2]

  • Cause: Presence of water in your solvent (DMF/DMSO are hygroscopic).[1][2] The hydroxide ion (

    
    ) is a smaller, harder nucleophile than phenoxide and competes for the electrophilic center.
    
  • Fix:

    • Dry solvent over molecular sieves (3Å or 4Å) for 24 hours.

    • Switch to anhydrous inorganic bases (e.g.,

      
       instead of 
      
      
      
      ).[1][2]
    • Process Tip: If using Toluene/PTC, ensure the aqueous phase is minimal or use solid-liquid PTC conditions.

Q2: The reaction stalls at 60% conversion in Acetonitrile.

Diagnosis: Poor solubility of the phenoxide salt.

  • Cause: While MeCN is polar aprotic, it does not dissolve inorganic carbonates as well as DMF.[2] The surface of the base becomes coated with KCl (byproduct), stopping the reaction.

  • Fix:

    • Add a Catalyst: Add 5-10 mol% 18-Crown-6 or TBAI (Tetrabutylammonium iodide) to solubilize the cation.[1][2]

    • Grinding: Use finely ground, anhydrous

      
      .
      
    • Switch Solvent: Move to DMF if workup allows.

Q3: My yield is low due to an emulsion during workup (DMF method).

Diagnosis: DMF partitioning issues.

  • Cause: DMF is miscible with water and organic solvents, making phase separation difficult and dragging product into the aqueous layer.

  • Fix:

    • The "Flood" Method: Pour the reaction mixture into a large excess (10x volume) of ice water with vigorous stirring.[2] The product should precipitate out as a solid. Filter rather than extract.

    • LiCl Wash: If extraction is necessary (using EtOAc), wash the organic layer with 5% LiCl solution.[2] LiCl breaks the DMF-Water hydrogen bonding network, forcing DMF into the aqueous phase.

Module 5: Optimized Protocols

Protocol A: High-Throughput / Medicinal Chemistry (DMF Route)

Best for speed and small scale (<5g).[1][2]

  • Charge: 6-Chloro-2-methyl-3-nitropyridine (1.0 eq), Phenol (1.1 eq), and

    
     (1.5 eq) into a vial.
    
  • Solvent: Add anhydrous DMF (5 mL/g of substrate).

  • Reaction: Heat to 80°C for 2-4 hours. Monitor by HPLC/TLC.[1][2]

  • Workup: Pour into ice water (10 volumes). Stir for 30 mins. Filter the yellow precipitate.[2] Wash with water.[1][4][5] Dry in vacuum oven.

Protocol B: Process Scale / Scalable (Toluene + PTC Route)

Best for >100g scale, safety, and solvent recovery.[1]

  • Charge: 6-Chloro-2-methyl-3-nitropyridine (1.0 eq) and Phenol (1.05 eq) in Toluene (8 volumes).

  • Base/Cat: Add solid

    
     (1.2 eq) and TBAB (Tetrabutylammonium bromide)  (0.05 eq).
    
  • Reaction: Reflux (110°C ) with a Dean-Stark trap (optional, to remove trace water) for 6-12 hours.

  • Workup: Cool to RT. Add water to dissolve salts.[1][2] Separate layers. Wash organic layer with 1N NaOH (to remove excess phenol) then Brine.[1]

  • Isolation: Concentrate Toluene to dryness or crystallize by adding Heptane.[1]

Module 6: Troubleshooting Logic Flow

Use this decision tree to diagnose experimental failures.

Troubleshooting Start Start: Analyze Crude HPLC CheckConv Is Conversion > 90%? Start->CheckConv CheckImp Major Impurity? CheckConv->CheckImp Yes, but dirty Success Proceed to Workup CheckConv->Success Yes LowConv Problem: Low Conversion CheckConv->LowConv No Hydrolysis Impurity: Hydrolysis (OH) CheckImp->Hydrolysis Peak < Product RT TempCheck Check Temperature LowConv->TempCheck Is T < 60C? Impurity Problem: Byproducts SolventCheck Check Solubility/PTC TempCheck->SolventCheck T is OK Add PTC / Switch to DMF Add PTC / Switch to DMF SolventCheck->Add PTC / Switch to DMF Dry Solvent / Check Water Dry Solvent / Check Water Hydrolysis->Dry Solvent / Check Water Regio Impurity: Regioisomer?

Caption: Figure 2. HPLC-driven troubleshooting decision tree.

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed.[1][2] Wiley-Interscience.[1] (Provides the foundational mechanism for

    
     and the role of the Meisenheimer complex).
    
  • Guidechem. Synthesis of 2-Chloro-3-nitro-6-methylpyridine and derivatives. Retrieved from .[1][2] (Specific precursor synthesis and reactivity patterns).[1][2][5]

  • Master Organic Chemistry.

    
    ). Retrieved from . (Pedagogical overview of solvent effects on naked nucleophiles).
    
  • PubChem. 2-Methyl-3-nitropyridine Compound Summary. Retrieved from .[1] (Physical properties and safety data for the core scaffold).

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative text on solvatochromism and solvent-solute interactions in substitution reactions).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Methyl-3-nitro-6-phenoxypyridine and its precursors before handling.[1][2] Reactions involving nitropyridines can be energetic; ensure proper thermal controls are in place.[3]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Computational Modeling of 2-Methyl-3-nitro-6-phenoxypyridine Properties

Introduction: Bridging the Gap Between Structure and Function In modern drug discovery and materials science, understanding a molecule's properties is paramount to predicting its behavior, efficacy, and potential applica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging the Gap Between Structure and Function

In modern drug discovery and materials science, understanding a molecule's properties is paramount to predicting its behavior, efficacy, and potential applications. 2-Methyl-3-nitro-6-phenoxypyridine is a substituted pyridine derivative, a class of compounds renowned for its versatile role as a scaffold in pharmaceuticals and agrochemicals.[1][2] The specific combination of a methyl group, a strongly electron-withdrawing nitro group, and a bulky phenoxy group suggests a unique electronic and steric profile that warrants in-depth investigation.[3][4]

While experimental synthesis and characterization are indispensable, they are often resource-intensive. Computational modeling offers a powerful, predictive, and cost-effective avenue to explore a molecule's properties before it is ever synthesized. This guide provides a comprehensive comparison of computational workflows for characterizing 2-Methyl-3-nitro-6-phenoxypyridine, designed for researchers and drug development professionals. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring a robust and self-validating approach to molecular simulation. Our focus will be on applying established, high-fidelity methods like Density Functional Theory (DFT) and molecular docking to elucidate the geometric, electronic, and potential biological properties of this target molecule.[5][6][7]

Part 1: Foundational Modeling: Geometry Optimization and Electronic Structure Analysis

The first principle of computational analysis is to determine the most stable three-dimensional conformation of a molecule. A molecule's geometry dictates its interactions with its environment, including other molecules, solvents, and biological receptors. We utilize Density Functional Theory (DFT), a quantum mechanical method that provides a favorable balance between accuracy and computational cost for systems of this size.[8]

Causality of Method Selection:
  • Functional - B3LYP: We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. It is widely used and has a long track record of providing reliable geometric and electronic properties for a broad range of organic molecules.

  • Basis Set - 6-311+G(d,p): This basis set provides a good compromise between accuracy and computational expense. The inclusion of diffuse functions (+) is crucial for accurately describing the electron distribution in systems with heteroatoms and potential non-covalent interactions, while polarization functions (d,p) allow for more flexibility in describing bond shapes.

Experimental Protocol: DFT Geometry Optimization
  • Input Structure Generation:

    • Sketch the 2D structure of 2-Methyl-3-nitro-6-phenoxypyridine in a molecular editor (e.g., Avogadro, ChemDraw).

    • Generate an initial 3D conformation using the editor's built-in force field minimization (e.g., MMFF94). This provides a reasonable starting point for the quantum calculation.

    • Save the coordinates in a standard format (e.g., .xyz or .mol).

  • Quantum Chemistry Calculation Setup (Example using Gaussian):

    • Create an input file (.gjf) specifying the calculation type, method, and molecular coordinates.

    • Route Section: #p B3LYP/6-311+G(d,p) Opt Freq

      • Opt: Requests a geometry optimization to find the lowest energy structure.

      • Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies) and to predict vibrational spectra.

    • Charge and Multiplicity: Specify the molecule's charge (0) and spin multiplicity (1, for a singlet ground state).

  • Execution and Analysis:

    • Submit the input file to the quantum chemistry software (e.g., Gaussian, ORCA).

    • Upon completion, verify the optimization converged successfully.

    • Check the output for the absence of imaginary frequencies, confirming a stable minimum.

    • Extract key data: optimized Cartesian coordinates, final electronic energy, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Workflow for Geometry Optimization and Electronic Analysis

G cluster_input Input Preparation cluster_calc Quantum Calculation cluster_analysis Results Analysis mol_sketch 1. Sketch 2D Structure (e.g., ChemDraw) force_field 2. Generate 3D Conformation (e.g., MMFF94) mol_sketch->force_field input_file 3. Create QM Input File (Coordinates, Method) force_field->input_file qm_calc 4. Run DFT Calculation (B3LYP/6-311+G(d,p)) input_file->qm_calc verify_conv 5. Verify Convergence & Check Frequencies qm_calc->verify_conv extract_geom 6. Extract Optimized Geometry verify_conv->extract_geom extract_elec 7. Extract Electronic Properties (HOMO/LUMO) verify_conv->extract_elec

Caption: Workflow for DFT-based geometry optimization and electronic property extraction.

Comparative Data: Key Molecular Properties

To demonstrate the importance of method selection, we compare our target molecule with a simpler analogue, 2-Methyl-3-nitropyridine.

Property2-Methyl-3-nitropyridine2-Methyl-3-nitro-6-phenoxypyridineRationale for Difference
HOMO Energy (eV) -7.52-7.15The electron-rich phenoxy group raises the HOMO energy, making the molecule a better electron donor.
LUMO Energy (eV) -2.18-2.35The extended π-system of the phenoxy group helps stabilize the LUMO, lowering its energy.
HOMO-LUMO Gap (eV) 5.344.80The smaller gap suggests increased polarizability and potential for charge-transfer interactions.
Dipole Moment (Debye) 4.895.21The large, polarizable phenoxy group increases the overall molecular dipole moment.

Note: These values are hypothetical and for illustrative purposes.

Part 2: Probing Biological Potential with Molecular Docking

Given that many pyridine derivatives exhibit biological activity, a crucial step is to investigate potential interactions with protein targets.[9][10] Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), estimating the strength of the interaction.[11]

Causality of Target Selection:

Based on literature for similar scaffolds, pyridine derivatives have shown potential as anticancer agents by inhibiting the Epidermal Growth Factor Receptor (EGFR).[9][12] Therefore, we select the EGFR tyrosine kinase domain as a plausible and well-characterized target for our docking study. This choice provides a scientifically grounded hypothesis to test computationally.

Experimental Protocol: Molecular Docking
  • Receptor Preparation:

    • Download the crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 2GS2) from the Protein Data Bank.

    • Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro), remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Gasteiger charges).

    • Define the binding site (the "grid box") based on the location of the original co-crystallized ligand to ensure docking occurs in the active site.

  • Ligand Preparation:

    • Use the DFT-optimized structure of 2-Methyl-3-nitro-6-phenoxypyridine from Part 1. This is a critical step for trustworthiness, as using a high-quality, low-energy conformation of the ligand is essential for accurate docking.

    • Assign atomic charges and define the rotatable bonds.

  • Docking Simulation (Example using AutoDock Vina):

    • Execute the docking algorithm, which will systematically sample different conformations and orientations of the ligand within the defined binding site.

    • The program will score each pose based on a scoring function that approximates the binding free energy.

  • Results Analysis:

    • Analyze the output to identify the top-ranked binding pose (lowest binding energy).

    • Visualize the ligand-receptor complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking.

    • Compare the binding energy and interaction patterns to a known EGFR inhibitor (e.g., Erlotinib) docked under the same conditions.

Workflow for Molecular Docking

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Post-Docking Analysis get_pdb 1. Download Protein PDB (e.g., EGFR) prep_prot 2. Prepare Receptor (Remove water, add H) get_pdb->prep_prot prep_lig 4. Prepare Ligand (Assign charges, rotatable bonds) get_pdb->prep_lig def_grid 5. Define Binding Site (Grid Box) prep_prot->def_grid get_lig 3. Obtain Optimized Ligand (From DFT Calculation) get_lig->prep_prot get_lig->prep_lig prep_lig->def_grid run_dock 6. Execute Docking (e.g., AutoDock Vina) def_grid->run_dock get_poses 7. Rank Poses by Binding Energy run_dock->get_poses visualize 8. Visualize Best Pose & Analyze Interactions get_poses->visualize compare 9. Compare to Known Inhibitor visualize->compare

Caption: A comprehensive workflow for performing and analyzing a molecular docking study.

Comparative Data: Docking Results
CompoundPredicted Binding Energy (kcal/mol)Key Interactions with EGFR
2-Methyl-3-nitro-6-phenoxypyridine -7.8Hydrophobic interactions with Val726, Leu718; π-π stacking with Phe723.
Erlotinib (Reference Inhibitor) -9.5Hydrogen bond with Met793; Hydrophobic interactions with Leu718, Val726, Ala743.
2-Methyl-3-nitropyridine (Analogue) -5.9Limited hydrophobic contact due to smaller size.

Note: These values are hypothetical and for illustrative purposes.

This comparison provides a quantitative basis for prioritizing molecules. While our target compound shows promising binding affinity, it is weaker than the reference inhibitor, suggesting specific chemical modifications (e.g., adding a hydrogen bond donor) could be explored to improve its potential.

Conclusion and Future Outlook

This guide has outlined a robust, multi-faceted computational approach to characterizing the properties of 2-Methyl-3-nitro-6-phenoxypyridine. By integrating DFT for structural and electronic analysis with molecular docking for biological target investigation, we can construct a detailed molecular profile. The causality-driven selection of methods and the inclusion of comparative benchmarks against simpler analogues and known reference compounds provide a self-validating framework that enhances the trustworthiness of the predictions.

The computational data generated through these protocols serves as a powerful foundation for guiding experimental efforts. The predicted HOMO-LUMO gap can inform photophysical studies, the optimized geometry provides a basis for interpreting crystallographic data, and the docking results offer a clear, testable hypothesis about the molecule's biological mechanism of action. The next logical steps would involve synthesizing the compound and validating these predictions through spectroscopic analysis (NMR, IR), X-ray crystallography, and in vitro biological assays against the EGFR target.

References

  • MDPI. (2017). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

  • MDPI. (n.d.). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Retrieved from [Link]

  • MDPI. (n.d.). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 2-Hydroxy-3-nitro-6-methyl-pyridine. Retrieved from [Link]

  • ResearchGate. (2011). 2-Methyl-6-nitro-2H-indazole. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-N-phenylamino-3-nitro-6-methylpyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-Methyl-6-nitro-4-phenyl-3-quinolyl)ethanone. Retrieved from [Link]

  • PubMed. (2020). Computational modeling and target synthesis of monomethoxy-substituted o-diphenylisoxazoles with unexpectedly high antimitotic microtubule destabilizing activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2024). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Retrieved from [Link]

  • MIT News. (2024). New computational chemistry techniques accelerate the prediction of molecules and materials. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]

  • ResearchGate. (2021). Density Functional Theory Investigation of Some Pyridine Dicarboxylic Acids Derivatives as Corrosion Inhibitors. Retrieved from [Link]

  • PubMed. (2022). Synthesis, antitubercular profile and molecular docking studies of quinazolinone-based pyridine derivatives against drug-resistant tuberculosis. Retrieved from [Link]

  • ACS Publications. (1997). Density Functional Theory Study of the Hydrogen-Bonded Pyridine−H2O Complex: A Comparison with RHF and MP2 Methods and with Experimental Data. Retrieved from [Link]

  • PubMed. (2024). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]

  • ProtoQSAR. (n.d.). Computational methods for predicting properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-3-nitropyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Improving molecular property prediction through a task similarity enhanced transfer learning strategy. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Retrieved from [Link]

  • ResearchGate. (2023). 2-Ethyl-3-hydroxy-6-methylpyridine nitroxy succinate as a multifunctional hybrid structure. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-6-methyl-3-nitropyridine. Retrieved from [Link]

  • ACS Publications. (2023). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. Retrieved from [Link]

  • Jurnal Kartika Kimia. (n.d.). Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. Retrieved from [Link]

  • ResearchGate. (2018). Computational prediction of small-molecule catalysts. Retrieved from [Link]

  • ACS Publications. (2023). Evaluating Machine Learning Models for Molecular Property Prediction: Performance and Robustness on Out-of-Distribution Data. Retrieved from [Link]

  • ResearchGate. (2015). Theoretical Investigation of Pyridine Derivatives as High Energy Materials. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.
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  • ResearchGate. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-3-nitro-6-phenoxypyridine
Reactant of Route 2
Reactant of Route 2
2-Methyl-3-nitro-6-phenoxypyridine
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